molecular formula C6H8N2OS2 B1302505 2-Cyano-3,3-bis(methylthio)acrylamide CAS No. 17823-69-7

2-Cyano-3,3-bis(methylthio)acrylamide

Cat. No.: B1302505
CAS No.: 17823-69-7
M. Wt: 188.3 g/mol
InChI Key: ASRISBXJSAYCHP-UHFFFAOYSA-N
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Description

2-Cyano-3,3-bis(methylthio)acrylamide (CAS: 17823-69-7) is a sulfur-containing acrylamide derivative with the molecular formula C₆H₈N₂OS₂ and molecular weight 188.27 g/mol. It is synthesized via a multi-step process involving the reaction of 2-cyano-N-arylacetamide with carbon disulfide and methyl iodide in the presence of potassium carbonate . The compound exhibits a melting point of 101–102°C and a predicted boiling point of 349.7±42.0°C . Its structure features a cyano group, two methylthio substituents, and an acrylamide backbone, making it a versatile intermediate in heterocyclic chemistry, particularly for synthesizing pyrazole and pyrimidine derivatives with biological activities .

Properties

IUPAC Name

2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRISBXJSAYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372688
Record name 2-cyano-3,3-bis(methylthio)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-69-7
Record name 2-cyano-3,3-bis(methylthio)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3,3-bis(methylthio)acrylamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanoacetamide with carbon disulfide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, leading to the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,3-bis(methylthio)acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted acrylamides can be formed.

    Addition Products: Cyano group addition products.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The acrylamide moiety, particularly derivatives like 2-cyano-3,3-bis(methylthio)acrylamide, has been extensively studied for its biological activities. Compounds containing this moiety have exhibited a wide range of therapeutic effects, including:

  • Antitumor Activity : Acrylamide derivatives have been shown to possess anticancer properties. For instance, studies have demonstrated that compounds derived from acrylamide can inhibit tumor cell growth more effectively than standard chemotherapeutic agents like 5-fluorouracil in various human tumor cell lines (e.g., HepG2, HCT116, MCF7) .
  • Inhibition of Protein Targets : The electrophilic nature of acrylamides allows them to act as Michael acceptors, facilitating covalent binding to nucleophilic residues in proteins. This property is exploited in designing targeted covalent inhibitors for proteins involved in cancer and other diseases . For example, the incorporation of nitrile groups enhances the interaction with nucleophilic residues, improving the efficacy of these compounds .

Anti-Infective Research

Host Immunomodulation
Recent studies have explored the potential of this compound and related compounds as anti-infective agents. Research indicates that certain derivatives can inhibit intracellular replication of pathogens such as L. monocytogenes in macrophages. This suggests their potential role as host immunomodulators with favorable drug-like properties .

Synthetic Methodologies

Synthesis and Functionalization
The synthesis of this compound typically involves reactions between 2-cyanoacetamide derivatives and various reagents under basic conditions. Notable methodologies include:

  • Michael Addition Reactions : The compound can be synthesized via Michael addition reactions where nucleophiles react with the electrophilic acrylamide structure . This reactivity is crucial for developing new therapeutic agents.
  • Dithiolate Intermediates : The reaction of 2-cyanoacetamide derivatives with carbon disulfide leads to dithiolate intermediates that can further react to yield bis(methylthio) derivatives . This synthetic route is valuable for creating complex molecular architectures.

Case Study 1: Anticancer Activity

A study evaluated a series of acrylamide derivatives against various cancer cell lines, demonstrating that certain compounds exhibited IC50 values significantly lower than established drugs like etoposide. This highlights the potential for developing new anticancer therapies based on the acrylamide scaffold .

Case Study 2: Anti-infective Properties

Research conducted on a library of small-molecule DUB inhibitors revealed that specific derivatives of 2-cyano-3-acrylamide could effectively inhibit intracellular pathogens in macrophages. These findings support further exploration into their use as immunomodulatory agents .

Mechanism of Action

The mechanism of action of 2-Cyano-3,3-bis(methylthio)acrylamide involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methylthio groups can undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-cyano-3,3-bis(methylthio)acrylamide with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
This compound C₆H₈N₂OS₂ 188.27 101–102 Acrylamide backbone, N-aryl substituents
Methyl 2-cyano-3,3-bis(methylthio)acrylate C₇H₉NO₂S₂ 203.27 85–87 Methyl ester group instead of amide
N-[3,5-bis(trifluoromethyl)phenyl] derivative C₁₀H₇F₆N₃OS₂ 363.31 Not reported Trifluoromethyl-substituted aryl group
2-Cyano-3,3-dimercaptoacrylohydrazide (18a) C₅H₅N₃S₂ 171.25 Not reported Dimercapto groups, hydrazide moiety

Key Observations :

  • The methyl ester analogue (CAS: 3490-92-4) has a lower melting point (85–87°C) due to reduced hydrogen bonding compared to the amide .
  • Dimercapto derivatives (e.g., compound 18a) replace methylthio groups with thiols, increasing reactivity but reducing stability .

Key Observations :

  • The use of DMSO instead of DMF in ester synthesis improves yields (75–85%) due to better solubility of intermediates .
  • Trifluoromethyl-substituted derivatives require stoichiometric methyl iodide and extended reaction times (~4 hours) .
  • Cyclization with hydrazine hydrate consistently yields pyrazole derivatives (60–75%), critical for biological activity .

Key Observations :

  • The parent compound exhibits potent antimalarial activity (IC₅₀: 1.2 µM), likely due to its ability to disrupt heme detoxification in Plasmodium .
  • Pyrimido-pyrimidine derivatives show broad-spectrum antibacterial activity, with MIC values as low as 12.5 µg/mL against S. aureus .
  • Trifluoromethyl groups in AP-series compounds enhance antifungal potency (MIC: 6.25 µg/mL) by improving target binding .

Biological Activity

2-Cyano-3,3-bis(methylthio)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a unique structure that includes a cyano group and two methylthio groups attached to an acrylamide backbone. This configuration allows for various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (µg/mL)
E. coli100
P. aeruginosa50
S. aureus125
S. pyogenes125
C. albicans>1000
A. niger>1000
A. clavatus>1000

These results indicate that while it is effective against certain bacteria, its antifungal activity appears less potent.

Antitumor Activity

Research has highlighted the anticancer potential of this compound across various human solid tumor cell lines. The compound has been found to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

Case Study: Antitumor Effects

In a study published in Bioorganic & Medicinal Chemistry, derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key cellular pathways involved in tumor growth and survival .

Other Therapeutic Properties

Beyond its antimicrobial and anticancer activities, this compound has also been investigated for:

  • Anti-inflammatory effects: Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antiviral activity: Preliminary studies suggest activity against certain viral strains, although further research is needed to confirm these findings .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through nucleophilic addition reactions. The cyano group acts as an electrophile, enabling interactions with various biological molecules, which can modulate enzymatic activities and cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Cyano-3,3-bis(methylthio)acrylamide?

  • Synthesis : Utilize Michael addition reactions, as demonstrated in the preparation of pyrimidine derivatives. For example, combine ethyl cyanoacetate (Michael donor) with urea (Michael acceptor) in the presence of K₂CO₃ in DMF under reflux conditions . Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield.
  • Characterization : Employ IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functional groups. Use ¹H NMR (200 MHz, CDCl₃) to resolve methylthio (-SCH₃) protons (δ ~2.5 ppm) and acrylamide backbone signals. Elemental analysis (C, H, N, S) should align with the molecular formula C₆H₈N₂OS₂ .

Q. How can researchers validate the physicochemical properties of this compound?

  • Melting Point : Experimental determination via differential scanning calorimetry (DSC) is critical, as the predicted range (101–102°C) may vary due to polymorphism or impurities .
  • Stability : Conduct accelerated stability studies under varying storage conditions (2–8°C, dark) to assess decomposition pathways. Monitor via HPLC-MS for degradation products like cyanoacetic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

  • Reactivity : The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. Computational studies (DFT) can model charge distribution and predict regioselectivity in nucleophilic additions .
  • Synthetic Applications : Explore its use in heterocyclic synthesis (e.g., pyrimidines, thiophenes) by coupling with amines or thiols. For example, reflux with substituted anilines yields acrylamide derivatives with potential bioactivity .

Q. What methodologies are suitable for evaluating the bioactivity of this compound?

  • Antioxidant Activity : Perform DPPH radical scavenging assays (IC₅₀ determination) and compare with reference antioxidants like ascorbic acid. Use UV-Vis spectroscopy to quantify radical inhibition at 517 nm .
  • Anti-inflammatory Potential : Employ carrageenan-induced rat paw edema models. Administer derivatives at 50–100 mg/kg and measure edema reduction over 6 hours .

Q. How can researchers address contradictions in toxicological data for acrylamide derivatives?

  • In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Compare results with structurally related acrylamides (e.g., 3-(methylthio)acrylamide) that exhibit low acute toxicity .
  • Mutagenicity Screening : Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) to evaluate genotoxic risk. Note that acrylamide itself is mutagenic, but substituents (e.g., methylthio groups) may mitigate DNA adduct formation .

Q. What strategies optimize derivatization for material science or drug discovery?

  • Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the acrylamide β-position to enhance electrophilicity. Coupling with PEGylated amines improves aqueous solubility for biomedical applications .
  • Catalytic Applications : Immobilize the compound on silica supports to study its role in asymmetric catalysis. Test enantioselectivity in aldol reactions using chiral ligands .

Data Contradictions and Mitigation

  • Predicted vs. Experimental Properties : Discrepancies in boiling point (predicted: 349.7°C) may arise from decomposition at high temperatures. Use thermogravimetric analysis (TGA) to determine actual thermal stability .
  • Bioactivity Variability : Inconsistent anti-inflammatory results across analogs may reflect substituent effects. Apply QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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